2-Hydroxypropyl nortadalafil
CAS No.: 1353020-85-5
Cat. No.: VC0043002
Molecular Formula: C24H23N3O5
Molecular Weight: 433.464
* For research use only. Not for human or veterinary use.

CAS No. | 1353020-85-5 |
---|---|
Molecular Formula | C24H23N3O5 |
Molecular Weight | 433.464 |
IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Standard InChI | InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 |
Standard InChI Key | YGRCGCUDAOLEEX-QMWSHBGFSA-N |
SMILES | CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O |
Chemical Structure and Properties
Chemical Structure
The chemical structure of 2-hydroxypropyl nortadalafil features a tetracyclic core identical to that of tadalafil but modified by the addition of a hydroxypropyl group at a specific position. The IUPAC name for this compound is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione . This modification introduces chirality into the molecule, resulting in diastereomeric forms that may exhibit different biological activities.
Physicochemical Properties
Key physicochemical properties of 2-hydroxypropyl nortadalafil are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 433.46 g/mol |
Density | ~1.51 g/cm³ |
Solubility | Low in DMSO and methanol |
Melting Point | Not extensively documented |
Chirality | Exists as diastereomers |
The presence of the hydroxypropyl group influences the compound's solubility and binding affinity to PDE5 enzymes .
Synthesis of 2-Hydroxypropyl Nortadalafil
Synthetic Pathways
The synthesis of 2-hydroxypropyl nortadalafil typically begins with tadalafil as the starting material. The key step involves introducing the hydroxypropyl group through nucleophilic substitution or reduction reactions. Common reagents include dimethyl sulfoxide (DMSO), methanol, and reducing agents such as sodium borohydride or lithium aluminum hydride. Reaction conditions often require heating or sonication to enhance reaction efficiency.
Challenges in Synthesis
The synthesis process must address challenges such as controlling diastereomer formation and ensuring high purity levels. Chiral chromatography is often employed to separate diastereomers for detailed pharmacological studies .
Pharmacological Applications
Mechanism of Action
Similar to tadalafil, 2-hydroxypropyl nortadalafil inhibits PDE5 enzymes, preventing the breakdown of cGMP in smooth muscle cells . Increased cGMP levels lead to vasodilation and enhanced blood flow in targeted tissues.
Erectile Dysfunction
The primary application of this compound is in treating erectile dysfunction by improving penile blood flow through PDE5 inhibition .
Pulmonary Arterial Hypertension
Like tadalafil, this compound may also be effective in managing pulmonary arterial hypertension by reducing pulmonary vascular resistance.
Neurodegenerative Diseases
Emerging research suggests that PDE5 inhibitors like tadalafil can cross the blood-brain barrier and may have neuroprotective effects. Studies indicate potential benefits in treating Alzheimer's disease and other neurodegenerative conditions by enhancing synaptic plasticity and reducing tau phosphorylation .
Oncology
Preliminary studies explore the use of this compound in developing polymer-based anticancer therapeutics for ovarian cancer.
Analytical Methods for Detection
Quantitative Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used analytical methods for detecting and quantifying this compound in biological samples or pharmaceutical formulations .
Stability Testing
Forced degradation studies using heat, humidity, and UV light are conducted to assess the stability of this compound under various conditions . Stability-indicating methods are employed to identify degradation products.
Comparative Analysis with Similar Compounds
Table 2 compares key characteristics of 2-hydroxypropyl nortadalafil with other PDE5 inhibitors.
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Tadalafil | Parent compound; widely used PDE5 inhibitor | |
Sildenafil | Different structure; shorter duration | |
Vardenafil | Similar mechanism; higher potency | |
N-3-Hydroxypropylnortadalafil | Hydroxylated variant; distinct activity |
The hydroxypropyl modification in this compound may enhance its pharmacokinetic profile compared to other PDE5 inhibitors.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume